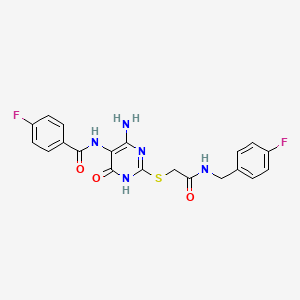

C=O)(C)C CAS No. 2095410-23-2](/img/structure/B2520431.png)

C(C)(C)(C)[Si](OC1(CCCC1)C=O)(C)C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C(C)(C)(C)[Si](OC1(CCCC1)C=O)(C)C is a chemical compound commonly known as tetrakis(dimethylamino)silane. It is a colorless and odorless liquid that is widely used in the field of organic chemistry. Tetrakis(dimethylamino)silane is a versatile compound that has numerous applications in scientific research.

Scientific Research Applications

Additive Manufacturing

The compound is used in an additive manufacturing process for fabricating ceramic matrix composites based on the C/C-SiC system . Automated fiber placement of the continuous carbon fibers in a polyether ether ketone matrix is performed to consolidate the carbon fibers into a printed preform .

Aerospace Applications

C/C and C/SiC composites are used in various aerospace applications . They possess high thermal stability, high specific strength, high stiffness, high thermal conductivity, low coefficient of thermal expansion, high fracture toughness, and good fatigue and creep resistance . These properties make them the preferred materials for different aerospace structural components like ailerons, flaps, landing-gear doors, and other structural parts .

High-Temperature Applications

Carbon monoliths and carbon fiber–carbon matrix (C/C) composites have superior mechanical properties at elevated temperature . They can withstand very high heat fluxes for short durations, making them suitable for re-entry nose tips and leading edges of ballistic hypersonic missiles .

Oxidation Resistance

C/C composites can be made suitable for extended durations and repeated use by improving their oxidation resistance. This is achieved by oxidation-resistant coatings, or by modifying the composite matrix by adding third phase oxidation-resistant ceramic fillers, or by converting the carbon matrix to carbides like SiC .

Fabrication of Composites

C/C-SiC composites have been fabricated with fiber cloths, chemical vapor deposition (CVD) or resin build-up of carbon, and silicon (Si) reactive melt infiltration (RMI) . They have shown significant improvements in strain to failure compared with monolithic SiC and C materials .

Material for 3D Printing

The compound is used in 3D printing of ceramic matrix composites . The composites displayed toughness via a significant displacement to failure .

properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPKTWTUVWECJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |

CAS RN |

2095410-23-2 |

Source

|

| Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)